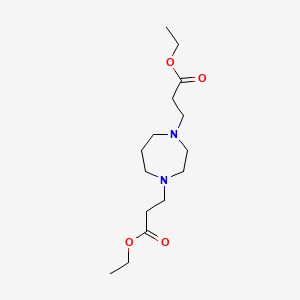
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-メチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸は、キナゾリノン誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、多様な生物活性で知られており、その潜在的な治療用途のために広く研究されてきました。
準備方法
1-(3-メチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは、2-アミノベンズアミドと適切なケトンを縮合させてキナゾリノンコアを形成することです。その後、環化反応によりピペリジン環が導入されます。最後の段階では、ピペリジン環をカルボキシル化して標的化合物を得ます。工業生産方法では、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件の最適化が含まれる場合があります。
化学反応の分析
1-(3-メチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて、さまざまな酸化状態のキナゾリノン誘導体を形成することができます。
還元: 還元反応により、キナゾリノン環の還元形が生成される可能性があります。
置換: この化合物は、特にピペリジン環で求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。これらの反応から生成される主な生成物には、さまざまな置換キナゾリノンおよびピペリジン誘導体が含まれます。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性について調査されています。
医学: 癌や神経疾患などの病気の治療における治療の可能性について調査されています。
産業: 新しい材料や化学プロセス開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(3-メチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸の作用機序には、特定の分子標的との相互作用が関与しています。これは、活性部位に結合することで特定の酵素を阻害し、それらの活性を阻害することが知られています。この阻害は、さまざまな生化学的経路を混乱させ、治療効果をもたらす可能性があります。この化合物が関与する分子標的と経路はまだ調査中ですが、細胞増殖とアポトーシスに関連するシグナル伝達経路に影響を与えると考えられています。
類似化合物との比較
1-(3-メチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸は、次のものなどの他のキナゾリノン誘導体と比較することができます。
2-メチル-4-オキソ-3,4-ジヒドロキナゾリン: 抗炎症作用で知られています。
6-クロロ-4-オキソ-3,4-ジヒドロキナゾリン: 抗菌活性について研究されています。
1,3-ジメチル-4-オキソ-3,4-ジヒドロキナゾリン: 抗癌剤としての可能性について調査されています。 1-(3-メチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸の独自性は、その特定の構造的特徴とピペリジン環の存在にあります。これにより、独自の生物活性と治療の可能性が得られます。
特性
分子式 |
C15H21N3O3 |
|---|---|
分子量 |
291.35 g/mol |
IUPAC名 |
1-(3-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21N3O3/c1-17-13(19)11-6-2-3-7-12(11)16-15(17)18-8-4-5-10(9-18)14(20)21/h10H,2-9H2,1H3,(H,20,21) |
InChIキー |
MQRRLSFDLKEOLN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(CCCC2)N=C1N3CCCC(C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)






![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)



![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)

